3-(3-Carboxy-6,7-dihydroxynaphthalen-1-yl)-2-oxo-2H-pyran-6-carboxylic acid

Description

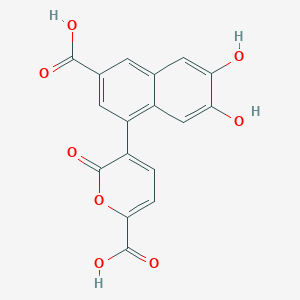

This compound features a naphthalene core substituted with a carboxylic acid group at position 3 and hydroxyl groups at positions 6 and 5. The naphthalene moiety is linked to a 2-oxo-2H-pyran ring bearing a carboxylic acid at position 6 (inferred from nomenclature). The molecular formula is deduced as C₁₆H₁₀O₈ (molar mass: ~330 g/mol).

Properties

CAS No. |

123364-09-0 |

|---|---|

Molecular Formula |

C17H10O8 |

Molecular Weight |

342.26 g/mol |

IUPAC Name |

5-(3-carboxy-6,7-dihydroxynaphthalen-1-yl)-6-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C17H10O8/c18-12-5-7-3-8(15(20)21)4-11(10(7)6-13(12)19)9-1-2-14(16(22)23)25-17(9)24/h1-6,18-19H,(H,20,21)(H,22,23) |

InChI Key |

IGGWJZYKGXVCQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC(=C1)C(=O)O)C2=C3C=C(C(=CC3=CC(=C2)C(=O)O)O)O |

Origin of Product |

United States |

Biological Activity

3-(3-Carboxy-6,7-dihydroxynaphthalen-1-yl)-2-oxo-2H-pyran-6-carboxylic acid (CAS No. 123364-09-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene ring with hydroxyl and carboxyl functional groups, contributing to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

The antioxidant mechanism involves the donation of hydrogen atoms from the hydroxyl groups in the compound, which neutralizes reactive oxygen species (ROS). In vitro studies have shown a marked decrease in lipid peroxidation when cells are treated with this compound, indicating its protective role against oxidative damage .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory pathways.

Case Study: In Vivo Models

In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro assays demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer effects.

The compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. Studies have reported a significant reduction in cell viability in breast cancer and leukemia cell lines upon treatment with this compound .

Summary of Biological Activities

| Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenging ROS | Decreased lipid peroxidation |

| Anti-inflammatory | Inhibition of cytokines | Reduced paw edema in animal models |

| Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive/negative bacteria |

| Anticancer | Induction of apoptosis | Reduced viability in cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

a) Trihydroxy-6-{[2-(2-hydroxypropan-2-yl)-7-oxo-2H,3H,7H-furo[3,2-g]chromen-9-yl]oxy}oxane-2-carboxylic Acid

- Molecular Features : Fused chromen-furo system with hydroxyl, oxo, and ether-linked substituents.

- Functional Groups : Carboxylic acid, hydroxyl, oxo, and ether groups.

- Polarity : High due to multiple hydroxyl and carboxylic acid groups.

- Applications: Likely bioactive roles (e.g., antioxidant or enzyme inhibition) inferred from polyphenolic motifs .

b) 3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-2-carboxylic Acid

- Molecular Formula : C₁₉H₂₀O₇ (molar mass: 360.36 g/mol).

- Properties :

- Structural Contrast : Benzyl and tetrahydropyran-ether protecting groups reduce polarity compared to the target compound’s free hydroxyl and carboxylic acid groups.

Comparative Analysis (Table)

Methodological Considerations in Structural Comparison

- Graph-Theoretical Analysis : Graph-based methods are superior to bit-vector comparisons for capturing biochemical relevance, as they account for substituent positions and ring fusion patterns .

- Lumping Strategies : While compounds with similar functional groups (e.g., carboxylic acids) may be grouped for reaction modeling, the target’s unique dihydroxynaphthalene-pyran fusion likely necessitates distinct treatment in kinetic or thermodynamic studies .

Research Implications and Challenges

- Bioactivity: The target compound’s dihydroxynaphthalene moiety may confer antioxidant or metal-chelating properties, akin to natural polyphenols.

- Synthetic Challenges : Protection/deprotection strategies (e.g., esterification in ) may be required to stabilize reactive hydroxyl groups during synthesis.

- Data Gaps : Experimental data (e.g., spectral characterization, solubility, pKa) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.